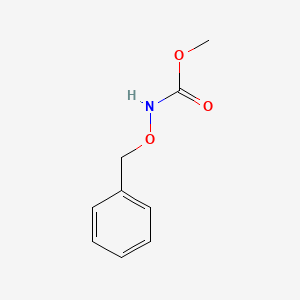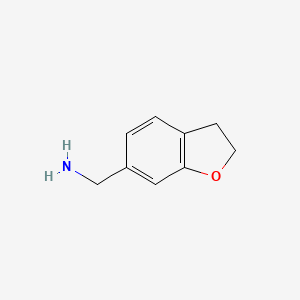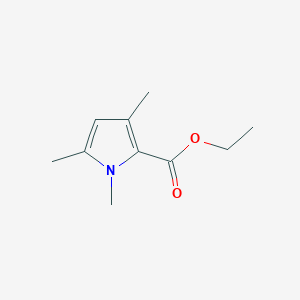
3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate
Vue d'ensemble
Description
3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.27932 g/mol . This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields of science.
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected, leading to downstream effects on cellular processes and functions .
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that this compound may also induce various molecular and cellular effects .
Méthodes De Préparation
The synthesis of 3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate can be achieved through several synthetic routes. One common method involves the Claisen–Schmidt condensation reaction, which typically occurs under basic or neutral conditions . This reaction involves the condensation of an aromatic aldehyde with a ketone, followed by cyclization to form the isoindoline ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of substituted isoindoline derivatives. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized isoindoline derivatives with potential biological activities .
Applications De Recherche Scientifique
3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, this compound has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent . In medicine, it is being investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders. Additionally, in the industry, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers .
Comparaison Avec Des Composés Similaires
3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate can be compared with other similar compounds, such as 3-oxo-1,3-dihydro-2-benzofuran-1-yl acetate and 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl acetate . These compounds share similar structural features, including the presence of an isoindoline or related heterocyclic ring system. this compound is unique in its specific substitution pattern and functional groups, which contribute to its distinct biological activities and applications. The comparison highlights the importance of structural variations in determining the chemical and biological properties of these compounds.
Propriétés
IUPAC Name |
(3-oxo-2-phenyl-1H-isoindol-1-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11(18)20-16-14-10-6-5-9-13(14)15(19)17(16)12-7-3-2-4-8-12/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMQSXHIXALUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)

![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)





![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)
![3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144719.png)
![1-Acetyl-3,3-dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144722.png)
